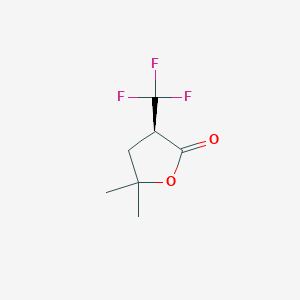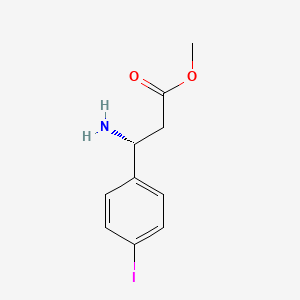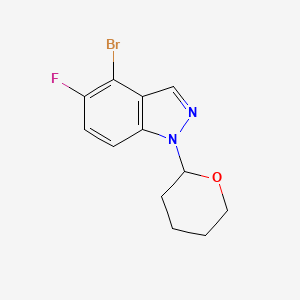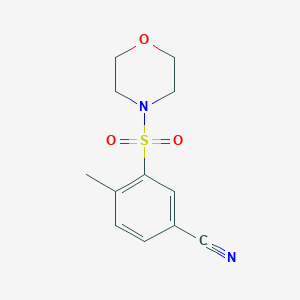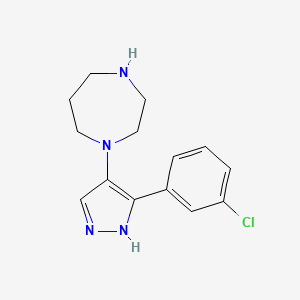
5-HT7R antagonist 1 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HT7R antagonist 1 free base: is a compound known for its role as a G protein-biased antagonist targeting the 5-HT7 receptor. This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, circadian rhythm, and cognitive functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT7R antagonist 1 free base involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired antagonist properties. The specific synthetic routes and reaction conditions are often proprietary and may involve the use of various reagents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-HT7R antagonist 1 free base can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-HT7R antagonist 1 free base is used as a tool compound to study the structure-activity relationships of serotonin receptors. It helps in understanding the binding affinities and selectivity of various ligands .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of the 5-HT7 receptor. It aids in studying receptor signaling pathways and their implications in various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurodegenerative diseases, mood disorders, and cognitive impairments. It serves as a lead compound for developing new drugs targeting the 5-HT7 receptor .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs. It helps in screening and optimizing new therapeutic agents targeting the 5-HT7 receptor .
Mécanisme D'action
5-HT7R antagonist 1 free base exerts its effects by binding to the 5-HT7 receptor and inhibiting its activity. This receptor is coupled to the stimulatory Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, the compound reduces cAMP production, thereby modulating various downstream signaling pathways involved in mood regulation, circadian rhythm, and cognitive functions .
Comparaison Avec Des Composés Similaires
5-HT7R antagonist 2: Another G protein-biased antagonist with similar binding affinity but different pharmacokinetic properties.
5-HT7R agonist 1: A compound that activates the 5-HT7 receptor, used for studying the receptor’s physiological roles.
5-HT1A antagonist: A compound targeting a different serotonin receptor subtype, used for comparative studies.
Uniqueness: 5-HT7R antagonist 1 free base is unique due to its high selectivity and affinity for the 5-HT7 receptor, making it a valuable tool for studying this specific receptor subtype. Its G protein-biased antagonism also provides insights into the receptor’s signaling mechanisms, which are distinct from other serotonin receptor subtypes .
Propriétés
Formule moléculaire |
C14H17ClN4 |
|---|---|
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C14H17ClN4/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19/h1,3-4,9-10,16H,2,5-8H2,(H,17,18) |
Clé InChI |
QYUZYZBBJGTSFR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



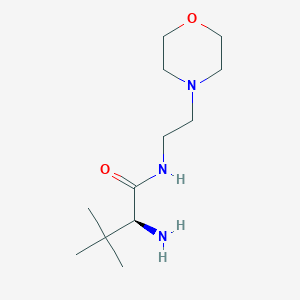
![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)

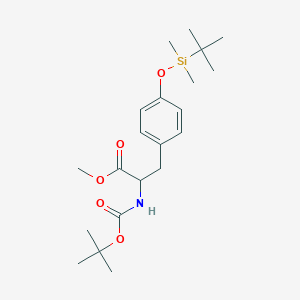


![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)

